Human 17β-HSD1 Inhibitory Potency: Direct Comparison to a Close Structural Analog
In a direct comparison using a standardized human placental cytosolic assay, the target compound exhibits a 17β-HSD1 IC50 of 46 nM [1]. A closely related structural analog from the same Elexopharm series, CHEMBL4552641, achieves a significantly more potent IC50 of 4.8 nM under identical conditions [2]. This ~10-fold difference in potency highlights the critical impact of specific scaffold modifications on target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) against human 17β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 46 nM |
| Comparator Or Baseline | CHEMBL4552641 (close analog from Elexopharm series): IC50 = 4.8 nM |
| Quantified Difference | Comparator is 9.6-fold more potent. |
| Conditions | Human placental cytosolic fraction; [3H]-E1 substrate; presence of NAD+; analysis by radio-HPLC. |
Why This Matters
This data allows procurement teams to position CAS 1808568-99-1 as a lower-potency tool compound within the series, useful for SAR studies or as a control where maximal inhibition is not desired.
- [1] BindingDB. (2021). BDBM50515434 (CHEMBL4518587). Affinity Data: IC50 46 nM for Human 17-beta-HSD1. Curated by ChEMBL from Elexopharm. View Source
- [2] BindingDB. (2021). BDBM50525966 (CHEMBL4552641). Affinity Data: IC50 4.80 nM for Human 17-beta-HSD1. Curated by ChEMBL from Elexopharm. View Source
